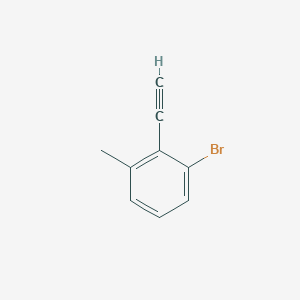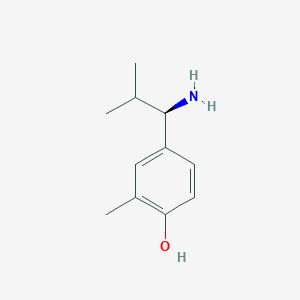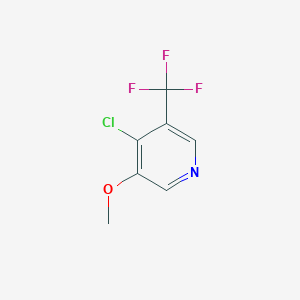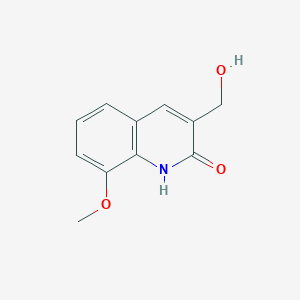
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 3-position and a methoxy group at the 8-position. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline precursor.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position can be achieved through a hydroxymethylation reaction using formaldehyde and a base.
Methoxylation: The methoxy group at the 8-position can be introduced using a methoxylation reaction with methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and ensure consistent product quality.
化学反应分析
Types of Reactions
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-8-methoxyquinolin-2(1H)-one.
Reduction: Formation of 3-(Hydroxymethyl)-8-methoxyquinoline.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways to alter cell behavior.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound of 3-(Hydroxymethyl)-8-methoxyquinolin-2(1H)-one.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position.
3-Hydroxymethylquinoline: A derivative with a hydroxymethyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both hydroxymethyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-7-5-8(6-13)11(14)12-10(7)9/h2-5,13H,6H2,1H3,(H,12,14) |
InChI 键 |
NAKIRTDICZCQDA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


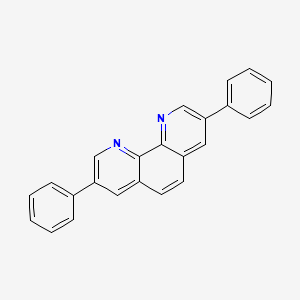
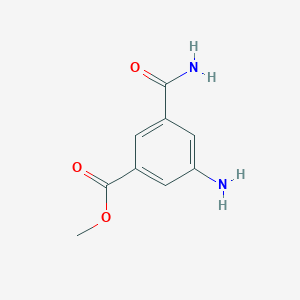
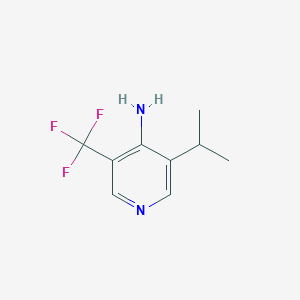
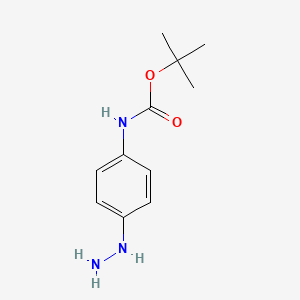
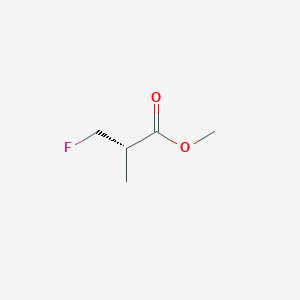

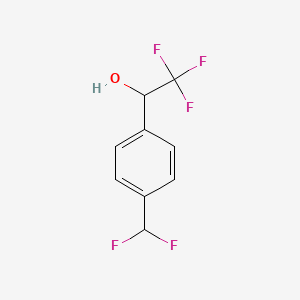

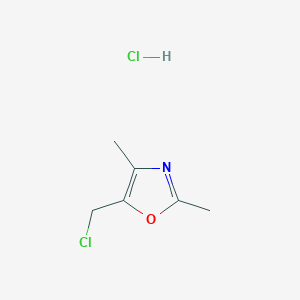
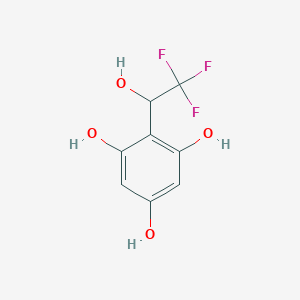
![4,8-bis[5-(2-butyloctylsulfanyl)-4-fluorothiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B12972519.png)
